molecular formula C51H88O7 B13419394 Securisteroside

Securisteroside

Cat. No.: B13419394
M. Wt: 813.2 g/mol
InChI Key: MHTLMDOOOKZQCO-ABASJPMTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Securisteroside is primarily focused on extraction from natural sources. The process involves harvesting the plant material, drying, and grinding it, followed by solvent extraction. The crude extract is then subjected to various purification techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Securisteroside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Securisteroside is unique due to its specific molecular structure and biological activities. Similar compounds include other natural products with anti-inflammatory and antioxidant properties, such as:

This compound stands out due to its unique molecular structure and the specific pathways it targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C51H88O7

Molecular Weight

813.2 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C51H88O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h23-24,26,35-39,41-44,46-49,53-55H,8-22,25,27-34H2,1-7H3/b24-23+/t36-,37-,38+,39+,41-,42+,43+,44-,46-,47+,48-,49-,50+,51-/m1/s1

InChI Key

MHTLMDOOOKZQCO-ABASJPMTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H](C4=CC[C@H]3C2)CC[C@@H]5[C@H](C)/C=C/[C@@H](CC)C(C)C)C)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4=CCC3C2)CCC5C(C)C=CC(CC)C(C)C)C)C)O)O)O

Origin of Product

United States

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